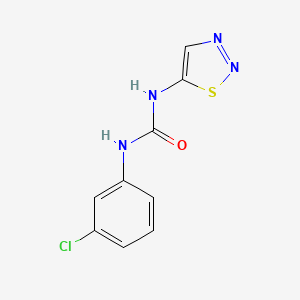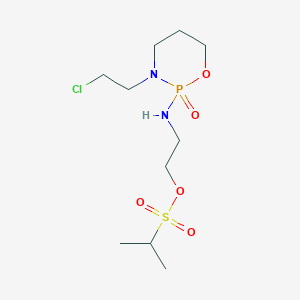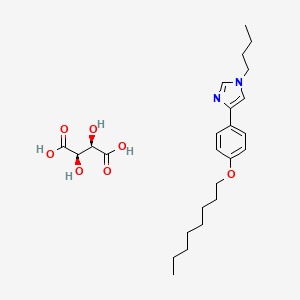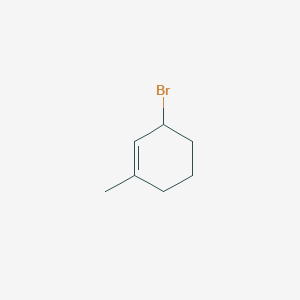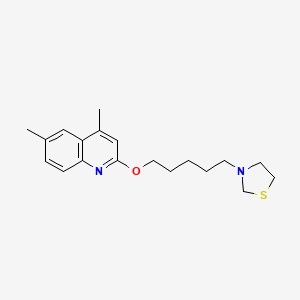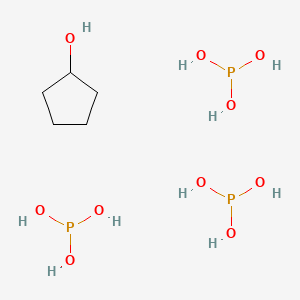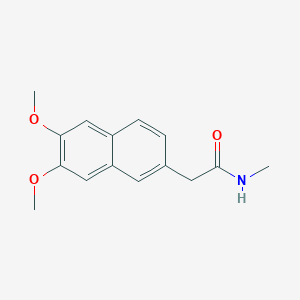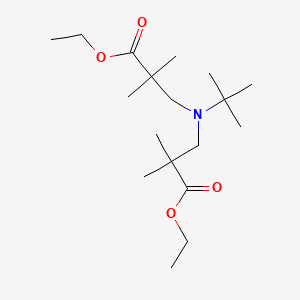
Diethyl 3,3'-(tert-butylimino)bis(2,2-dimethylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is an organic compound known for its unique structure and properties. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) typically involves the reaction of diethylamine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of desired products. It can also interact with enzymes and proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- 2,2’-(tert-Butylimino)diethanol
Uniqueness
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
37489-09-1 |
|---|---|
Molekularformel |
C18H35NO4 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
ethyl 3-[tert-butyl-(3-ethoxy-2,2-dimethyl-3-oxopropyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H35NO4/c1-10-22-14(20)17(6,7)12-19(16(3,4)5)13-18(8,9)15(21)23-11-2/h10-13H2,1-9H3 |
InChI-Schlüssel |
XSWAJINSDAXRMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)CN(CC(C)(C)C(=O)OCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

